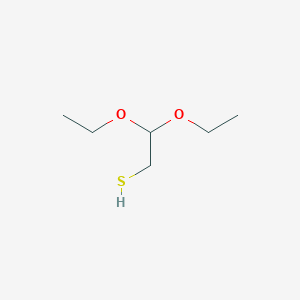

2,2-Diethoxyethanethiol

Description

Historical Context and Initial Discoveries Pertaining to 2,2-Diethoxyethanethiol

The early history of this compound is intertwined with the broader exploration of mercaptoacetaldehyde (B1617137) acetals. Early attempts to synthesize these compounds by reacting the corresponding bromoacetals with alkali hydrogen sulfides were initially reported as unsuccessful, yielding thioethers instead. google.com A breakthrough came via a multi-step process involving the formation of benzyl (B1604629) mercaptoacetaldehyde diethylacetal, followed by reductive cleavage with sodium in liquid ammonia (B1221849), which produced the desired product. google.com

In 1952, a significant observation was made by G. Hesse and I. Jäder, who noted the slow, spontaneous self-condensation of this compound to form 2,5-diethoxy-1,4-dithiane. doi.org This reactivity highlighted the compound's inherent nature to form more complex structures. A 1953 paper by W. E. Parham and colleagues described methods for preparing mercaptoacetaldehyde dimethyl acetal (B89532), and noted that the reaction of bromoacetaldehyde (B98955) diethylacetal with potassium hydrogen sulfide (B99878) in an alcoholic solution yielded the corresponding mercaptoacetaldehyde acetal, albeit at a low yield of 29.5%. google.com These early studies laid the groundwork for understanding the synthesis and behavior of this valuable reagent.

Significance of this compound in Synthetic Chemistry and Allied Disciplines

The primary significance of this compound lies in its role as a crucial synthetic building block, particularly in the pharmaceutical industry. scribd.comchemicalforums.comyelu.in It is a key intermediate in the manufacture of 1,3-oxathiolane (B1218472) nucleoside analogues, a class of compounds with potent antiviral activity. google.combeilstein-journals.orgnih.govgoogle.com

Specifically, this compound is used in the synthesis of the 1,3-oxathiolane ring, which forms the core structure of drugs like Lamivudine (3TC) and Emtricitabine (FTC). semanticscholar.org These drugs are essential components in the treatment of HIV and Hepatitis B. nih.govsemanticscholar.org The synthetic strategy often involves the cyclocondensation of this compound with a suitable aldehyde or glyoxylate (B1226380) derivative to construct the heterocyclic ring system. beilstein-journals.orgnih.gov This application underscores the compound's importance in producing life-saving medicines. Its utility as a precursor for these complex therapeutic agents has cemented its place as an indispensable tool in medicinal and synthetic chemistry. google.comsigmaaldrich.comsigmaaldrich.comrsc.orgnih.gov

Overview of Key Research Areas and Challenges for this compound

Current research involving this compound is predominantly focused on its application in the synthesis of bioactive molecules and optimizing the routes to these complex targets. organicreactions.orgnih.gov The development of efficient and stereoselective methods for constructing the 1,3-oxathiolane ring of antiviral nucleosides remains an active area of investigation. nih.govsemanticscholar.org

However, the use of this compound and related thioacetals is not without its challenges. A significant practical issue is the compound's potent and unpleasant odor, a common characteristic of many thiols. tcichemicals.comnih.gov From a chemical standpoint, while the thioacetal group is a useful protecting group for carbonyls due to its stability under acidic conditions, its cleavage (dethioacetalization) to regenerate the carbonyl can require harsh or toxic reagents, such as mercury salts, which are now largely avoided due to environmental concerns. tcichemicals.comnumberanalytics.com Modern research seeks to develop milder and more environmentally benign methods for these transformations. Furthermore, controlling reaction conditions to prevent unwanted side reactions, such as the self-condensation observed historically, is a key consideration for synthetic chemists utilizing this versatile but reactive intermediate. doi.orgnumberanalytics.com

Interactive Table 2: Key Research Applications and Associated Challenges

| Research Area | Application of this compound | Associated Challenges | Reference |

|---|---|---|---|

| Antiviral Drug Synthesis | Key building block for 1,3-oxathiolane nucleosides (e.g., Lamivudine, Emtricitabine). | Stereocontrol during synthesis, efficiency of cyclocondensation reactions. | nih.govsemanticscholar.org |

| Heterocyclic Chemistry | Precursor for synthesizing sulfur-containing heterocycles like 1,4-dithianes. | Spontaneous self-condensation, control of reactivity. | doi.org |

| Protecting Group Chemistry | The thioacetal moiety serves as a protecting group for aldehydes. | Unpleasant odor, requirement for specific and sometimes harsh deprotection conditions. | tcichemicals.comnih.govnumberanalytics.com |

Structure

2D Structure

3D Structure

Properties

CAS No. |

53608-94-9 |

|---|---|

Molecular Formula |

C6H14O2S |

Molecular Weight |

150.24 g/mol |

IUPAC Name |

2,2-diethoxyethanethiol |

InChI |

InChI=1S/C6H14O2S/c1-3-7-6(5-9)8-4-2/h6,9H,3-5H2,1-2H3 |

InChI Key |

GUTQTHVYODVCQP-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(CS)OCC |

Origin of Product |

United States |

Synthetic Methodologies and Precursor Chemistry of 2,2 Diethoxyethanethiol

Traditional Synthetic Routes to 2,2-Diethoxyethanethiol

Traditional approaches to synthesizing this compound primarily rely on nucleophilic substitution reactions involving sulfur-based nucleophiles and halogenated acetal (B89532) precursors.

Thiolation reactions represent the most direct and common methods for introducing the thiol group to form this compound. These syntheses typically start from an electrophilic precursor, most commonly a haloacetaldehyde diethyl acetal, which reacts with a sulfur nucleophile.

One established method involves the reaction of bromoacetaldehyde (B98955) diethyl acetal with an alkali metal hydrosulfide (B80085), such as potassium hydrosulfide or sodium hydrosulfide. orgsyn.orggoogle.com This substitution reaction directly replaces the bromine atom with a thiol group. Attempts to use this direct approach were not always successful, sometimes yielding thioethers as byproducts. google.com However, processes have been developed where chloroacetaldehyde (B151913) acetals are heated with aqueous alkali metal hydrosulfide solutions at temperatures between 80°C and 100°C to achieve yields of 60-80%. google.com

Another pathway involves a two-step process starting with the reaction of bromoacetaldehyde diethyl acetal with potassium thiobenzoate in a solvent like dimethylformamide (DMF). google.com This forms an intermediate, benzoylthio acetal, which is subsequently hydrolyzed using a base like sodium hydroxide (B78521) to yield the final this compound product. google.com

Alternative routes circumvent direct thiolation by first forming a disulfide intermediate. For instance, reacting a haloacetal with sodium disulfide can produce a polysulfide, which is then reduced to the desired mercaptan. orgsyn.org Effective reducing agents for this step include sodium in liquid ammonia (B1221849) or lithium aluminum hydride. orgsyn.org A similar strategy involves forming benzyl (B1604629) mercaptoacetaldehyde (B1617137) diethylacetal, which can then undergo reductive cleavage with sodium in liquid ammonia to produce the target thiol in good yields. google.com

Comparison of Selected Thiolation Methodologies

| Precursor | Reagents | Key Steps | Reported Yield |

|---|---|---|---|

| Bromoacetaldehyde diethyl acetal | 1. Potassium thiobenzoate 2. Sodium hydroxide | Formation of benzoylthio acetal intermediate, followed by hydrolysis. google.com | Not specified |

| Chloroacetaldehyde diethyl acetal | Aqueous Sodium Hydrosulfide | Direct nucleophilic substitution at 80-100°C. google.com | 60-80% |

| Bromoacetaldehyde diethyl acetal | 1. Sodium Disulfide 2. Sodium in liquid ammonia | Formation of a polysulfide intermediate, followed by reductive cleavage. orgsyn.org | 71-83% (based on bromoacetal) |

In the synthesis of this compound, the diethyl acetal group plays a crucial role as a protecting group for the aldehyde functionality. The aldehyde group is highly reactive and would not be stable under the often basic or nucleophilic conditions required for the thiolation step. The acetal moiety is stable under these conditions, allowing the selective introduction of the thiol group at the adjacent carbon.

Modern and Sustainable Synthetic Strategies for this compound

Modern synthetic chemistry emphasizes the development of efficient and environmentally benign processes. While specific research on catalytic and green syntheses for this compound is not extensively detailed in dedicated studies, the principles can be applied to its known production routes.

While the primary thiolation step is typically a stoichiometric reaction, catalysis plays a significant role in the efficient production of the necessary precursors. For example, the synthesis of bromoacetaldehyde diethyl acetal can be performed via a catalyzed bromination reaction, using a copper catalyst to facilitate the reaction between paraldehyde (B1678423) and elemental bromine. google.com Another patented method uses cupric bromide as a catalyst for the bromination of acetaldehyde (B116499). google.com

Furthermore, the formation of the acetal precursor itself from an aldehyde and an alcohol is an acid-catalyzed reaction. sci-hub.box Modern approaches could envision the use of solid acid catalysts to simplify separation and improve catalyst reusability. For the thiolation reaction itself, the use of phase-transfer catalysts could be explored to improve the reaction rate and efficiency between an aqueous solution of an inorganic hydrosulfide and the organic-soluble haloacetal precursor, representing a modern approach to a traditional method.

The principles of green chemistry focus on reducing waste, using safer solvents, improving energy efficiency, and utilizing renewable resources. mdpi.commdpi.com These principles can be applied to the synthesis of this compound.

Atom Economy : The direct substitution of a halide with a hydrosulfide (e.g., R-Br + NaSH → R-SH + NaBr) has a high atom economy, as most atoms from the reactants are incorporated into the final products.

Safer Solvents : Some synthetic methods utilize solvents like ethanol (B145695) and water, which are considered green solvents. orgsyn.orgnih.gov This is preferable to methods that require solvents such as dimethylformamide (DMF). google.com

Energy Efficiency : The application of microwave-assisted heating is a common strategy in green chemistry to reduce reaction times and energy consumption compared to conventional heating methods like refluxing. mdpi.comnih.gov This technique could potentially be applied to accelerate the thiolation step.

By optimizing reaction conditions to favor greener solvents, exploring energy-efficient heating methods, and utilizing catalysts, the environmental impact of producing this compound can be significantly reduced. nih.gov

Precursors and Intermediate Chemistry for this compound Production

The successful synthesis of this compound is highly dependent on the efficient preparation of its key precursors and the management of reaction intermediates.

The primary precursors for most synthetic routes are haloacetaldehyde diethyl acetals. google.com The most commonly used are 2-bromo-1,1-diethoxyethane (bromoacetaldehyde diethyl acetal) and its chloro-analogue. orgsyn.orggoogle.comsigmaaldrich.comnist.govnih.gov These compounds provide the necessary carbon skeleton with a reactive site (the carbon-halogen bond) for the introduction of the thiol group, while the aldehyde is protected as an acetal.

The synthesis of these halogenated precursors can be achieved through several methods. A widely cited laboratory-scale preparation of bromoacetaldehyde diethyl acetal involves the bromination of vinyl acetate (B1210297) in absolute ethanol. orgsyn.org Other industrial methods start from materials like paraldehyde or acetaldehyde, which undergo a catalyzed bromination followed by an acetalization reaction. google.comgoogle.com

Selected Synthetic Routes for Precursor Bromoacetaldehyde Diethyl Acetal

| Starting Material(s) | Key Reagents | Description |

|---|---|---|

| Vinyl Acetate, Ethanol | Bromine | Bromine is added to a solution of vinyl acetate in ethanol. orgsyn.org |

| Paraldehyde, Ethanol | Bromine, Copper Catalyst | A catalyzed bromination of paraldehyde is followed by acetalization. google.com |

| Acetaldehyde, Ethanol | Bromine water, Cupric Bromide | Acetaldehyde undergoes catalytic bromination, followed by condensation with ethanol. google.com |

During certain synthetic routes, distinct chemical intermediates are formed that require further transformation. As mentioned, the reaction with potassium thiobenzoate yields a stable benzoylthio acetal intermediate that must be isolated before its hydrolysis to the final product. google.com Similarly, when using sodium disulfide, disulfide or polysulfide intermediates are formed, which must be subsequently reduced to yield the thiol. orgsyn.org The management of these intermediates is crucial for achieving high purity and yield of the final this compound product. The compound itself serves as a valuable intermediate for the synthesis of other molecules, such as 1,3-oxathiolane (B1218472) nucleoside analogues and p-Dithiane-2,5-diol. globalchemmall.comgoogle.com

Scale-Up Considerations and Process Optimization for this compound Synthesis

The transition from laboratory-scale synthesis to industrial production of this compound, also known as mercaptoacetaldehyde diethyl acetal, necessitates a thorough evaluation of various factors to ensure a safe, efficient, and economically viable process. Key considerations include the choice of synthetic route, management of reaction conditions, and implementation of process optimization strategies.

Several synthetic pathways to this compound have been documented, with the most common precursors being halogenated acetaldehyde diethyl acetals. The selection of the optimal precursor and reaction scheme is a critical first step in process development for large-scale manufacturing.

One established method involves the reaction of bromoacetaldehyde diethyl acetal with a sulfur source. For instance, treatment with potassium hydrosulfide can yield the desired thiol. orgsyn.org An alternative two-step approach involves reacting bromoacetaldehyde diethyl acetal with potassium thiobenzoate, followed by hydrolysis to liberate the free thiol. google.com Another route utilizes chloroacetaldehyde diethyl acetal as the starting material, which is reacted with an aqueous solution of an alkali metal hydrogen sulfide (B99878). google.com

Process optimization for the synthesis of this compound focuses on maximizing yield and purity while minimizing costs and environmental impact. This involves a detailed analysis of reaction parameters and the implementation of efficient process controls.

Key areas for process optimization include:

Raw Material Selection: The choice between bromoacetaldehyde diethyl acetal and chloroacetaldehyde diethyl acetal as the starting material has significant implications for both cost and reactivity. While bromo derivatives are typically more reactive, they are also generally more expensive. A cost-benefit analysis is crucial for large-scale production.

Reaction Conditions: Optimizing temperature, pressure, and solvent is critical for maximizing the reaction rate and minimizing the formation of byproducts. For example, the reaction of chloroacetaldehyde acetals with alkali hydrogen sulfide is typically conducted at elevated temperatures, in the range of 80°C to 100°C, to achieve a reasonable reaction rate. google.com

Stoichiometry and Reagent Addition: Precise control over the stoichiometry of the reactants is essential. The mode and rate of reagent addition can also influence the reaction profile and selectivity, particularly in exothermic reactions where heat management is a concern.

Process Type (Batch vs. Continuous): For large-scale production, a continuous process can offer significant advantages over a batch process in terms of consistency, safety, and efficiency. A patented method describes a continuous process for producing mercaptoacetaldehyde acetals where the reactants are continuously fed into a reactor, and the product is simultaneously removed. google.com This approach can lead to higher throughput and better process control.

The following interactive table provides a comparative overview of different synthetic approaches to this compound, highlighting key parameters relevant to scale-up and process optimization.

| Precursor | Reagent | Solvent | Temperature | Yield | Key Considerations |

| Bromoacetaldehyde diethyl acetal | Potassium hydrosulfide | Not specified | Not specified | Not specified | Handling of odorous and toxic hydrogen sulfide. |

| Bromoacetaldehyde diethyl acetal | 1. Potassium thiobenzoate2. Sodium hydroxide | 1. DMF2. Aqueous organic solvent | 1. Boiling2. Not specified | Not specified | Two-step process, potentially higher cost. |

| Chloroacetaldehyde diethyl acetal | Aqueous alkali metal hydrogen sulfide | Water | 80-100°C | 60-80% | Suitable for a continuous process, lower cost precursor. google.com |

| Diethyl bromoacetal | Sodium sulfide, Sulfur | Ethanol | Not specified | 71-83% | Formation of a polysulfide intermediate followed by reduction. orgsyn.org |

Reactivity and Reaction Mechanisms of 2,2 Diethoxyethanethiol

Nucleophilic Reactions Involving the Thiol Moiety of 2,2-Diethoxyethanethiol

The thiol group in this compound is the primary center of nucleophilicity. The sulfur atom, being larger and more polarizable than oxygen, renders the thiol group a potent nucleophile, particularly in its deprotonated thiolate form (RS⁻) chemistrysteps.commasterorganicchemistry.com. This high nucleophilicity drives a variety of reactions at the sulfur center.

In analogy with other thiols, this compound is expected to react with aldehydes and ketones to form thioacetals khanacademy.org. This reaction typically proceeds under acidic conditions where the carbonyl carbon is activated towards nucleophilic attack by the thiol. The initial addition of the thiol to the carbonyl group forms a hemithioacetal, which can then react with a second thiol molecule to yield a stable dithioacetal.

Given the structure of this compound, its reaction with a carbonyl compound would result in a dithioacetal bearing the diethoxyethyl group. These reactions are crucial in organic synthesis for the protection of carbonyl groups and for the generation of intermediates in C-C bond-forming reactions.

Table 1: General Scheme of Thioacetalization with this compound

| Reactant 1 | Reactant 2 | Product | Conditions |

| This compound | Aldehyde (R'CHO) | R'-CH(S-CH₂CH(OEt)₂)₂ | Acid catalyst |

| This compound | Ketone (R'R''CO) | R'R''C(S-CH₂CH(OEt)₂)₂ | Acid catalyst |

The nucleophilic character of the thiol group enables its participation in addition reactions, most notably the thia-Michael addition to α,β-unsaturated carbonyl compounds wikipedia.orgmasterorganicchemistry.comyoutube.comnih.govsrce.hr. In this reaction, the thiolate anion of this compound acts as the Michael donor and adds to the β-carbon of a Michael acceptor wikipedia.orgmasterorganicchemistry.comyoutube.comnih.govsrce.hr. This conjugate addition is a powerful method for the formation of carbon-sulfur bonds.

The reaction is typically base-catalyzed to generate the more nucleophilic thiolate anion. The resulting product is a β-thioether derivative.

Table 2: Example of a Thia-Michael Addition Reaction

| Michael Donor | Michael Acceptor | Product | Catalyst |

| This compound | Methyl acrylate | Methyl 3-((2,2-diethoxyethyl)thio)propanoate | Base (e.g., Et₃N) |

Reactions Involving the Acetal (B89532) Moiety of this compound

The diethyl acetal group in this compound is generally stable under neutral and basic conditions, making it an effective protecting group for the aldehyde functionality. However, it is susceptible to cleavage under acidic conditions.

Under aqueous acidic conditions, the acetal moiety of this compound can undergo hydrolysis to regenerate the parent aldehyde, which in this case would be mercaptoacetaldehyde (B1617137), and two equivalents of ethanol (B145695). The mechanism involves protonation of one of the ethoxy groups, followed by the elimination of ethanol to form an oxonium ion, which is then attacked by water.

Transacetalization is another characteristic reaction of acetals, where the alkoxy groups are exchanged with another alcohol in the presence of an acid catalyst. For instance, reacting this compound with a diol like ethylene glycol would lead to the formation of a cyclic acetal.

The cleavage of the acetal can be a deliberate step in a synthetic sequence to unmask the aldehyde functionality for further reactions. Once deprotected, the resulting mercaptoacetaldehyde can participate in various transformations, such as cyclization reactions or further condensations. The presence of the neighboring thiol group can influence the reactivity of the deprotected aldehyde.

Interestingly, dithiols like 1,4-dithiothreitol (DTT) have been used to cleave acetal and ketal protecting groups under acidic catalysis, forming a stable 1,3-dithiepane in the process rsc.org. This suggests that under certain conditions, intramolecular or intermolecular reactions involving the thiol moiety could potentially influence the stability and cleavage of the acetal group in this compound.

Oxidative and Reductive Chemistry of this compound

The sulfur atom in the thiol group of this compound is susceptible to oxidation, leading to a variety of sulfur-containing functional groups with higher oxidation states.

Mild oxidizing agents, such as iodine or hydrogen peroxide, can oxidize this compound to its corresponding disulfide, bis(2,2-diethoxyethyl) disulfide masterorganicchemistry.comlibretexts.orgyoutube.com. This reaction involves the formation of a sulfur-sulfur bond and is a common transformation for thiols masterorganicchemistry.comlibretexts.orgyoutube.com.

Stronger oxidizing agents can further oxidize the thiol to sulfenic, sulfinic, and ultimately sulfonic acids. The specific product obtained depends on the strength of the oxidizing agent and the reaction conditions youtube.com.

Conversely, the disulfide derivative of this compound can be reduced back to the thiol using various reducing agents. Common reagents for disulfide reduction include dithiothreitol (DTT) and tris(2-carboxyethyl)phosphine (TCEP) broadpharm.com. This reversible oxidation-reduction is a key feature of thiol chemistry libretexts.orglibretexts.org.

Table 3: Oxidation and Reduction Reactions of this compound

| Starting Material | Reagent | Product | Reaction Type |

| This compound | Mild Oxidant (e.g., I₂) | Bis(2,2-diethoxyethyl) disulfide | Oxidation |

| This compound | Strong Oxidant (e.g., KMnO₄) | 2,2-Diethoxyethanesulfonic acid | Oxidation |

| Bis(2,2-diethoxyethyl) disulfide | Reducing Agent (e.g., DTT) | This compound | Reduction |

Transition Metal-Catalyzed Transformations of this compound

There is currently no available research detailing the reactions of this compound facilitated by transition metal catalysts. Typically, thiols are versatile reactants in a variety of metal-catalyzed processes, including cross-coupling reactions to form carbon-sulfur bonds, hydrothiolation of unsaturated compounds, and as ligands that can influence the catalytic activity and selectivity of metal complexes. However, the specific behavior of the 2,2-diethoxyethyl moiety in such transformations has not been documented.

Future research in this area could explore reactions such as:

Palladium-catalyzed cross-coupling reactions: Investigating the coupling of this compound with aryl or vinyl halides to form the corresponding thioethers.

Rhodium or Ruthenium-catalyzed hydrothiolation: Examining the addition of the S-H bond of this compound across alkenes or alkynes.

Coordination chemistry: Studying the ability of this compound to act as a ligand for various transition metals and the properties of the resulting complexes.

A hypothetical data table for a future study on a palladium-catalyzed cross-coupling reaction is presented below to illustrate the type of data that would be valuable to the scientific community.

Hypothetical Data for Pd-Catalyzed Thioetherification with this compound

| Entry | Aryl Halide | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) |

|---|---|---|---|---|---|---|---|

| 1 | Iodobenzene | Pd(OAc)₂ (2) | Xantphos (4) | Cs₂CO₃ | Toluene | 110 | Data not available |

| 2 | Bromobenzene | Pd₂(dba)₃ (1) | BINAP (3) | NaOtBu | Dioxane | 100 | Data not available |

Stereoselective and Enantioselective Reactions Utilizing this compound

Similarly, the scientific literature lacks any reports on the application of this compound in stereoselective or enantioselective synthesis. Chiral thiols are valuable tools in asymmetric synthesis, where they can be used as chiral auxiliaries, ligands for asymmetric catalysts, or as nucleophiles in stereoselective addition reactions. The presence of two ethoxy groups in this compound could potentially offer unique steric and electronic properties that might be exploited in asymmetric transformations.

Potential avenues for future research include:

Asymmetric Michael additions: The conjugate addition of this compound to prochiral α,β-unsaturated compounds in the presence of a chiral catalyst.

Development of chiral ligands: Modification of the this compound structure to incorporate chiral elements and subsequent use as a ligand in asymmetric catalysis.

Enantioselective desymmetrization: Reactions where this compound acts as a nucleophile to desymmetrize meso compounds.

A hypothetical data table for a future investigation into an enantioselective Michael addition is provided below to exemplify the kind of research that is needed.

Hypothetical Data for Enantioselective Michael Addition of this compound

| Entry | Michael Acceptor | Chiral Catalyst (mol%) | Solvent | Temp (°C) | Yield (%) | Enantiomeric Excess (ee, %) |

|---|---|---|---|---|---|---|

| 1 | Cyclohexenone | (S)-Proline (10) | DMSO | 25 | Data not available | Data not available |

| 2 | Chalcone | Cinchona-based squaramide (5) | Toluene | 0 | Data not available | Data not available |

Derivatization and Analog Development Based on 2,2 Diethoxyethanethiol

Synthesis of Thioacetals and Related Derivatives from 2,2-Diethoxyethanethiol

The thiol group (-SH) of this compound is a versatile nucleophile that can readily react with carbonyl compounds, such as aldehydes and ketones, to form thioacetals. nih.gov This reaction, typically catalyzed by a Brønsted or Lewis acid, proceeds through the formation of a hemithioacetal intermediate. nih.gov The subsequent reaction with a second equivalent of the thiol or another thiol molecule would lead to the formation of a dithioacetal.

Given the structure of this compound, its reaction with a carbonyl compound would result in the formation of a monothioacetal. The general reaction scheme is as follows:

R-CHO + HSCH2CH(OCH2CH3)2 ⇌ R-CH(OH)SCH2CH(OCH2CH3)2 → R-CH(SCH2CH(OCH2CH3)2)2 + H2O

Where R represents a hydrogen atom or an organic substituent.

The formation of symmetrical dithioacetals from aldehydes and thiols is a common synthetic transformation. nih.gov However, the synthesis of unsymmetrical dithioacetals, which would be the case if this compound reacts with a carbonyl compound already bearing a different thiol group, can be more challenging and may result in a mixture of products. nih.gov

The following interactive table summarizes the expected thioacetal products from the reaction of this compound with various carbonyl compounds.

| Carbonyl Compound | Product | Catalyst |

| Formaldehyde | 2,2-Bis((2,2-diethoxyethyl)thio)methane | Acid (e.g., HCl, BF3·OEt2) |

| Acetaldehyde (B116499) | 1,1-Bis((2,2-diethoxyethyl)thio)ethane | Acid (e.g., HCl, BF3·OEt2) |

| Acetone | 2,2-Bis((2,2-diethoxyethyl)thio)propane | Acid (e.g., HCl, BF3·OEt2) |

| Benzaldehyde | Phenylmethanediylbis(sulfanediyl)bis(ethane-1,1-diyl)bis(oxy)bis(ethane) | Acid (e.g., HCl, BF3·OEt2) |

Exploiting the Acetal (B89532) Functionality for Novel Derivations

The acetal group in this compound, while generally stable under neutral and basic conditions, can be hydrolyzed under acidic conditions to reveal an aldehyde functionality. This latent aldehyde provides a strategic advantage for designing novel derivatives.

The hydrolysis of the acetal would yield 2-mercaptoacetaldehyde, which exists in equilibrium with its dimer, 2,5-dihydroxy-1,4-dithiane. This reactive aldehyde can then be subjected to a wide range of chemical transformations, including:

Oxidation: Oxidation of the aldehyde group would lead to the corresponding carboxylic acid, 2-mercaptoacetic acid.

Reduction: Reduction of the aldehyde would yield 2-mercaptoethanol.

Wittig Reaction: Reaction with phosphorus ylides can be used to introduce carbon-carbon double bonds.

Reductive Amination: Reaction with amines in the presence of a reducing agent would produce various amino derivatives.

These transformations allow for the introduction of diverse functional groups, significantly expanding the chemical space of derivatives accessible from this compound.

Development of Analogs with Modified Thiol or Acetal Groups

The synthesis of analogs of this compound with modified thiol or acetal groups can provide valuable insights into structure-activity relationships.

Modification of the Thiol Group:

The thiol group can be modified through various reactions, including:

Alkylation: Reaction with alkyl halides in the presence of a base would yield thioethers.

Oxidation: Controlled oxidation can lead to the formation of disulfides, sulfenic acids, sulfinic acids, or sulfonic acids.

Michael Addition: The thiol can act as a nucleophile in Michael additions to α,β-unsaturated carbonyl compounds.

Modification of the Acetal Group:

The diethyl acetal can be replaced with other acetals by transacetalization. This involves reacting this compound with a different alcohol in the presence of an acid catalyst. For example, using a diol like ethylene glycol would lead to the formation of a cyclic acetal (a 1,3-dioxolane ring). The choice of the alcohol or diol can influence the stability and reactivity of the acetal group.

The following table presents potential analogs of this compound with modified functional groups.

| Analog Name | Modification |

| 2-(Ethylthio)ethanethiol | Alkylation of the thiol group |

| Bis(2,2-diethoxyethyl) disulfide | Oxidation of the thiol group |

| 2-(1,3-Dioxolan-2-yl)ethanethiol | Transacetalization with ethylene glycol |

| 2,2-Dimethoxyethanethiol | Transacetalization with methanol |

Structure-Reactivity Relationships in this compound Derivatives

The reactivity of derivatives of this compound will be intrinsically linked to the nature of their functional groups.

Thioacetal Derivatives: The stability of the thioacetal group is generally greater than that of the corresponding acetal. The electronic nature of the substituents on the carbonyl-derived carbon will influence the ease of thioacetal cleavage. Electron-donating groups would stabilize the carbocation intermediate formed during hydrolysis, facilitating cleavage, while electron-withdrawing groups would have the opposite effect.

Derivatives from Acetal Hydrolysis: The reactivity of the aldehyde generated from acetal hydrolysis will follow established trends. The presence of the neighboring thiol group may influence its reactivity through intramolecular interactions or by participating in cyclization reactions.

Analogs with Modified Groups: The reactivity of analogs will be dictated by the newly introduced functional groups. For instance, thioether analogs will be less nucleophilic than the parent thiol but can be oxidized to sulfoxides and sulfones. The stability of modified acetals will depend on the steric and electronic properties of the alcohol component.

Advanced Spectroscopic and Analytical Methodologies for 2,2 Diethoxyethanethiol

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation of 2,2-Diethoxyethanethiol and its Transformations

NMR spectroscopy is a cornerstone technique for determining the precise structure of organic molecules by probing the magnetic properties of atomic nuclei. For this compound, with the structure HS-CH₂-CH(OCH₂CH₃)₂, NMR provides unambiguous evidence of its carbon skeleton and the connectivity of its functional groups.

¹H NMR and ¹³C NMR Investigations

One-dimensional NMR provides fundamental structural information. The ¹H NMR spectrum reveals the number of distinct proton environments and their neighboring protons, while the ¹³C NMR spectrum identifies the number of unique carbon atoms.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to show four distinct signals corresponding to the different types of protons in the molecule. The integration of these signals would correspond to the number of protons in each environment (1H, 2H, 4H, 6H). The splitting patterns, or multiplicities, arise from spin-spin coupling with adjacent protons and are crucial for establishing connectivity.

Predicted ¹H NMR Data for this compound

| Label | Proton Type | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration |

|---|---|---|---|---|

| a | -SH | 1.3 - 1.6 | Triplet (t) | 1H |

| b | -S-CH₂ - | 2.6 - 2.8 | Doublet of triplets (dt) or multiplet (m) | 2H |

| c | -CH (O-)₂ | 4.7 - 4.9 | Triplet (t) | 1H |

| d | -O-CH₂ -CH₃ | 3.5 - 3.7 | Quartet (q) | 4H |

¹³C NMR Spectroscopy: In the proton-decoupled ¹³C NMR spectrum, four signals are anticipated, representing the four unique carbon environments in the molecule. The chemical shifts are indicative of the electronic environment of each carbon atom.

Predicted ¹³C NMR Data for this compound

| Label | Carbon Type | Predicted Chemical Shift (δ, ppm) |

|---|---|---|

| 1 | -S-C H₂- | 25 - 35 |

| 2 | -C H(O-)₂ | 100 - 105 |

| 3 | -O-C H₂-CH₃ | 60 - 65 |

Advanced 2D NMR Techniques (e.g., COSY, HSQC, HMBC)

Two-dimensional (2D) NMR experiments provide further insight by showing correlations between different nuclei, which is essential for assembling the molecular structure from the 1D NMR data.

COSY (Correlation Spectroscopy): This homonuclear experiment maps the coupling relationships between protons, typically those separated by two or three bonds. For this compound, key expected cross-peaks would appear between:

The thiol proton (-SH ) and the adjacent methylene (B1212753) protons (-S-CH₂ -).

The methine proton (-CH (O-)₂) and the adjacent methylene protons (-S-CH₂ -).

The ether methylene protons (-O-CH₂ -CH₃) and the methyl protons (-O-CH₂-CH₃ ).

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. It is invaluable for assigning the carbon signals based on the more easily interpreted proton spectrum. Expected correlations would link the predicted ¹H signals to their corresponding ¹³C signals as detailed in the tables above.

Mass Spectrometry (MS) Techniques for Analysis of this compound

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight and elemental composition of a compound, as well as its structure through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS)

HRMS is used to determine the exact mass of a molecule with very high precision. This accuracy allows for the calculation of a unique elemental formula, serving as a definitive confirmation of the compound's identity. For this compound, HRMS would be used to verify its elemental composition.

HRMS Data for this compound

| Property | Value |

|---|---|

| Molecular Formula | C₆H₁₄O₂S |

An experimental HRMS measurement matching this calculated value to within a few parts per million (ppm) would provide strong evidence for the presence of this compound. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) Applications

GC-MS combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is an ideal method for separating volatile compounds like this compound from a mixture and identifying them based on their retention time and mass spectrum.

Upon entering the mass spectrometer, the molecule is ionized, typically by electron ionization (EI), which generates a molecular ion (M⁺˙) and various fragment ions. The fragmentation pattern is a reproducible fingerprint that aids in structural elucidation.

Predicted Key Fragments in the EI Mass Spectrum of this compound

| m/z Value | Proposed Fragment Ion | Description |

|---|---|---|

| 150 | [C₆H₁₄O₂S]⁺˙ | Molecular Ion (M⁺˙) |

| 105 | [M - OC₂H₅]⁺ | Loss of an ethoxy radical |

| 103 | [CH(OCH₂CH₃)₂]⁺ | Acetal (B89532) fragment after C-C bond cleavage |

| 75 | [CH₂CH(OCH₂CH₃)]⁺ | Fragment from cleavage and rearrangement |

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis of this compound

Vibrational spectroscopy probes the molecular vibrations of a compound. IR and Raman spectroscopy are complementary techniques; IR spectroscopy measures the absorption of infrared radiation by bonds with a changing dipole moment, while Raman spectroscopy measures the scattering of light from bonds with a changing polarizability.

Infrared (IR) Spectroscopy: The IR spectrum is expected to show strong absorptions for polar bonds. The C-O ether stretch would be a particularly prominent feature. The S-H stretch is typically weak in the IR spectrum.

Raman Spectroscopy: The Raman spectrum would be particularly useful for observing the less polar, more symmetric vibrations. The S-H and C-S stretching vibrations, which are often weak in the IR spectrum, are expected to produce more readily observable signals in the Raman spectrum.

Predicted Vibrational Frequencies for this compound

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Expected IR Intensity | Expected Raman Intensity |

|---|---|---|---|

| C-H Stretch (sp³) | 2850 - 3000 | Strong | Strong |

| S-H Stretch | 2550 - 2600 | Weak | Medium |

| C-H Bend | 1350 - 1470 | Medium | Medium |

| C-O Stretch (Ether) | 1050 - 1150 | Strong | Weak |

Table of Mentioned Compounds

| Compound Name |

|---|

X-ray Crystallography of this compound Derivatives

X-ray crystallography is a powerful technique for determining the precise three-dimensional atomic structure of a crystalline solid. For a non-crystalline compound like this compound at room temperature, this technique would be applied to its solid derivatives. The process involves synthesizing a crystalline derivative of the target compound, irradiating it with X-rays, and analyzing the resulting diffraction pattern to elucidate the molecular structure, including bond lengths, bond angles, and conformational details.

Although no crystal structures of this compound derivatives are currently reported, analysis of other molecules containing the diethoxy functional group provides insight into the expected structural features. For instance, the crystal structure of 2,2-dichloro-3,3-diethoxy-1-(4-fluorophenyl)propan-1-ol reveals specific conformations of the diethoxy group. nih.gov Similarly, crystallographic studies on compounds like 2,5-diethoxy-1,4-bis[2-(quinoline)ethenyl]benzene and 1,4-diethoxy-9,10-anthraquinone provide data on the bond lengths and angles within the diethoxy moiety. researchgate.netnih.govresearchgate.net

Hypothetical Crystallographic Data for a this compound Derivative

Should a suitable crystalline derivative of this compound be synthesized, X-ray diffraction analysis would yield a set of crystallographic parameters. The table below presents hypothetical data based on typical values for organic compounds and related structures.

| Parameter | Hypothetical Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.5 |

| b (Å) | 8.2 |

| c (Å) | 15.1 |

| β (°) | 95.5 |

| Volume (ų) | 1295 |

| Z | 4 |

| Calculated Density (g/cm³) | 1.15 |

| R-factor | < 0.05 |

This data would allow for the precise determination of the molecular geometry, including the orientation of the ethoxy groups and the thiol substituent, providing valuable information for understanding its chemical reactivity and physical properties.

Chromatographic Separations and Purity Assessment of this compound (e.g., HPLC, GC)

Chromatographic techniques are essential for the separation, identification, and purity assessment of chemical compounds. Both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) would be suitable methods for analyzing this compound.

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile technique for separating components of a mixture in a liquid mobile phase. For a compound like this compound, a reversed-phase HPLC method would likely be employed. The choice of column and mobile phase would be critical for achieving good separation and peak shape. Given the presence of the acetal group, care must be taken to avoid acidic conditions that could cause hydrolysis. coresta.org The inclusion of a small amount of a basic modifier in the mobile phase can prevent the degradation of acetals on the column. coresta.org

Illustrative HPLC Method Parameters for Acetal Analysis

The following table outlines typical parameters for the HPLC analysis of a related acetal compound, which could be adapted for this compound.

| Parameter | Condition |

| Column | C18 reversed-phase (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | Acetonitrile:Water (e.g., 60:40 v/v) with 5 mM NH₄OH |

| Flow Rate | 1.0 mL/min |

| Detection | UV-Vis (at a low wavelength, e.g., 210 nm) or Refractive Index (RI) |

| Temperature | 30 °C |

| Injection Volume | 10 µL |

Purity assessment by HPLC would involve quantifying the area of the main peak corresponding to this compound relative to the total area of all peaks in the chromatogram.

Gas Chromatography (GC)

Gas chromatography is a powerful technique for separating and analyzing volatile compounds. Given the likely volatility of this compound, GC would be an excellent method for its analysis and purity assessment. A non-polar or mid-polar capillary column would likely be suitable for its separation. The choice of detector would depend on the required sensitivity and selectivity; a Flame Ionization Detector (FID) would provide a general response, while a Mass Spectrometer (MS) would allow for positive identification based on the fragmentation pattern.

Exemplary GC Method Parameters

The table below provides a potential set of parameters for the GC analysis of this compound, based on methods used for similar compounds.

| Parameter | Condition |

| Column | DB-5 or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness) |

| Carrier Gas | Helium or Hydrogen |

| Inlet Temperature | 250 °C |

| Oven Program | 50 °C (hold 2 min), ramp to 250 °C at 10 °C/min, hold 5 min |

| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) |

| Detector Temp | 280 °C (FID) |

| Injection Mode | Split (e.g., 50:1) |

Purity would be determined by calculating the peak area percentage of the main component in the gas chromatogram. This method would also be effective in identifying and quantifying any volatile impurities present in the sample.

Theoretical and Computational Chemistry Studies of 2,2 Diethoxyethanethiol

Quantum Chemical Calculations of Electronic Structure and Bonding in 2,2-Diethoxyethanethiol

Quantum chemical calculations are fundamental to understanding the electronic nature of a molecule. ornl.govnorthwestern.edu These methods solve the Schrödinger equation, providing insights into electron distribution, molecular orbital energies, and the nature of chemical bonds. ornl.gov

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a widely used computational method that determines the electronic structure of a molecule based on its electron density. nih.govyoutube.com For a molecule like this compound, DFT calculations could be employed to determine various electronic properties.

A hypothetical DFT study on this compound would likely involve the selection of a functional (e.g., B3LYP, PBE) and a basis set (e.g., 6-31G*, cc-pVTZ) to achieve a balance between accuracy and computational cost. ibs.re.kr Such a study could predict properties like the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), which are crucial for understanding the molecule's reactivity. nih.gov The HOMO-LUMO energy gap can provide an indication of the molecule's kinetic stability. nih.gov

Table 1: Hypothetical DFT-Calculated Electronic Properties of this compound

| Property | Hypothetical Value |

|---|---|

| HOMO Energy | (Value in eV) |

| LUMO Energy | (Value in eV) |

| HOMO-LUMO Gap | (Value in eV) |

| Dipole Moment | (Value in Debye) |

Ab Initio Methods Applied to this compound

Ab initio methods are quantum chemistry calculations that are based on first principles, without the use of empirical parameters. ornl.gov These methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2, MP3), and Coupled Cluster (CC), can provide highly accurate results, though often at a higher computational expense than DFT. nih.gov

An ab initio study of this compound could be used to obtain a more precise description of its electronic structure and bonding. For example, these methods could be used to calculate electron correlation effects, which are important for a detailed understanding of the molecule's behavior.

Conformational Analysis and Intramolecular Interactions of this compound

Conformational analysis involves the study of the different spatial arrangements of atoms in a molecule (conformers) and their relative energies. osti.govutdallas.edu For a flexible molecule like this compound, with several rotatable single bonds, a large number of conformers are possible.

A computational conformational analysis would typically involve a systematic search of the potential energy surface to identify stable conformers (local minima) and the transition states that connect them. researchgate.net This analysis would reveal the most stable conformer in the gas phase and could be extended to different solvent environments. Intramolecular interactions, such as hydrogen bonding (if applicable) or steric hindrance between the ethoxy and thiol groups, would be key factors in determining the relative stability of different conformers. utdallas.edulibretexts.org

Table 2: Hypothetical Relative Energies of this compound Conformers

| Conformer | Dihedral Angle 1 (°) | Dihedral Angle 2 (°) | Relative Energy (kcal/mol) |

|---|---|---|---|

| 1 | (Value) | (Value) | 0.0 (most stable) |

| 2 | (Value) | (Value) | (Value) |

Computational Modeling of Reaction Mechanisms Involving this compound

Computational chemistry is a valuable tool for elucidating the mechanisms of chemical reactions. ibs.re.kr By calculating the energies of reactants, products, intermediates, and transition states, a detailed reaction pathway can be mapped out. ibs.re.krpitt.edu

For this compound, one could computationally model reactions such as its oxidation, its behavior as a nucleophile, or its role in the formation of disulfides. DFT calculations are often used for this purpose, allowing for the determination of activation energies and reaction enthalpies. researchgate.net This information would be critical for understanding the reactivity of the thiol group in this specific chemical environment.

Molecular Dynamics Simulations and Intermolecular Interactions

Molecular dynamics (MD) simulations provide a way to study the time-dependent behavior of a molecular system. nih.govnih.gov An MD simulation of this compound would involve calculating the forces between atoms and using these to solve Newton's equations of motion, thereby simulating the movement of atoms over time. nih.gov

Such simulations could be used to study the bulk properties of this compound in the liquid phase, including its diffusion coefficient and radial distribution functions. MD simulations are also particularly useful for studying intermolecular interactions, such as how molecules of this compound interact with each other or with solvent molecules. nih.gov

Prediction of Spectroscopic Parameters and Validation with Experimental Data

Quantum chemical calculations can be used to predict various spectroscopic parameters, which can then be compared with experimental data for validation. nih.gov For this compound, one could calculate its infrared (IR) vibrational frequencies, nuclear magnetic resonance (NMR) chemical shifts, and UV-Vis electronic absorption spectra.

Discrepancies between calculated and experimental spectra can often be resolved by considering different conformers or by using more advanced computational methods. A good agreement between predicted and experimental spectra would provide confidence in the accuracy of the computational model.

Table 3: Hypothetical Predicted vs. Experimental Spectroscopic Data for this compound

| Spectroscopic Parameter | Predicted Value | Experimental Value |

|---|---|---|

| S-H Stretch Freq. (cm⁻¹) | (Value) | (Value) |

| ¹H NMR Shift (SH, ppm) | (Value) | (Value) |

| ¹³C NMR Shift (CH₂S, ppm) | (Value) | (Value) |

Applications of 2,2 Diethoxyethanethiol in Organic Synthesis

2,2-Diethoxyethanethiol as a Versatile Protecting Group in Organic Transformations

The presence of a reactive thiol group alongside a stable acetal (B89532) moiety makes this compound a theoretically interesting candidate for a protecting group, although its practical application in this context is not widely reported in mainstream chemical literature. The thiol group can be used to protect various functional groups, while the diethoxyacetal portion of the molecule remains inert under many conditions.

Protecting groups are crucial in multi-step organic synthesis to temporarily mask a reactive functional group, preventing it from interfering with reactions occurring elsewhere in the molecule. wikipedia.org The thiol group of this compound could potentially be employed to form thioethers or thioacetals, which are common protecting strategies for various functional groups.

Table 1: Potential Protecting Group Strategies Utilizing a Thiol Moiety

| Functional Group to be Protected | Resulting Protected Group | Typical Deprotection Conditions |

| Aldehyde / Ketone | Dithioacetal / Dithioketal | Acidic hydrolysis, often with a thiophilic metal salt |

| Halide | Thioether | Reductive cleavage or oxidation/elimination |

| Activated Alcohol (e.g., tosylate) | Thioether | Reductive cleavage |

The acetal group within this compound is generally stable to basic and nucleophilic conditions, which would allow for selective reactions at other sites of a molecule after the thiol has been employed as a protecting group. chemistrysteps.com

Utilization of this compound as a Building Block for Complex Molecule Synthesis

Beyond its potential as a protecting group, this compound can serve as a valuable building block, introducing both sulfur and a masked aldehyde functionality into a target molecule.

Synthesis of Heterocyclic Compounds

The synthesis of heterocyclic compounds is a cornerstone of medicinal and materials chemistry. mdpi.com Sulfur-containing heterocycles, in particular, exhibit a wide range of biological activities. The thiol group of this compound can participate in various cyclization reactions to form sulfur-containing rings. For instance, it could react with bifunctional electrophiles to construct heterocycles.

While specific examples involving this compound are scarce, the general reactivity of thiols in heterocycle synthesis is well-established. For example, thiols are known to react with α,β-unsaturated carbonyl compounds to form tetrahydrothiophenes or with dihalides to generate thianes. The diethoxyacetal end of the molecule would then be available for subsequent transformations, such as deprotection to reveal an aldehyde for further elaboration.

Construction of Carbon Skeletons via C-S Bond Formation

The formation of carbon-sulfur (C-S) bonds is a fundamental transformation in organic synthesis. nih.gov As a thiol, this compound can readily undergo nucleophilic substitution reactions with alkyl, aryl, or vinyl halides and sulfonates to form thioethers. This reaction effectively connects the diethoxyethyl moiety to a variety of carbon skeletons.

Table 2: Illustrative C-S Bond Forming Reactions with Thiols

| Electrophile | Reaction Type | Resulting Product Class |

| Alkyl Halide | Nucleophilic Substitution (SN2) | Alkyl Thioether |

| Aryl Halide (with catalyst) | Cross-Coupling (e.g., Buchwald-Hartwig) | Aryl Thioether |

| Epoxide | Ring-Opening | β-Hydroxy Thioether |

| α,β-Unsaturated Carbonyl | Michael Addition | Thioether Adduct |

The resulting thioether product contains the latent aldehyde functionality of the diethoxyacetal, which can be unveiled under acidic conditions for further synthetic manipulations, such as Wittig reactions, aldol condensations, or reductive aminations.

This compound in Multicomponent Reactions

Multicomponent reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single operation to form a product that incorporates substantial portions of all the starting materials. nih.govmdpi.com The bifunctional nature of this compound makes it a plausible candidate for participation in such reactions.

For instance, the thiol group could act as one component in a three-component reaction, while the acetal remains as a spectator group to be utilized later. While specific, well-documented MCRs featuring this compound are not prominent in the literature, one can envision its participation in reactions like the thiol-ene "click" reaction in a multicomponent setup or in isocyanide-based MCRs where a thiol can act as a nucleophilic component. nih.gov

Role of this compound in Reagent Development and Catalyst Systems

The development of novel reagents and catalyst systems is crucial for advancing synthetic capabilities. mdpi.com The thiol group in this compound could be used to anchor the molecule to a solid support or a metal center, potentially leading to the development of new catalysts or supported reagents.

For example, the thiol could serve as a ligand for a transition metal catalyst. The diethoxyacetal group, being relatively non-coordinating, might not directly participate in catalysis but could influence the catalyst's solubility and steric environment. Alternatively, the thiol could be used to modify the surface of nanoparticles or polymers, creating functionalized materials with a latent aldehyde capacity.

Potential Applications of 2,2 Diethoxyethanethiol in Materials Science and Polymer Chemistry

Integration of 2,2-Diethoxyethanethiol into Polymer Architectures (e.g., via thiol-ene chemistry)

The integration of thiol-containing molecules into polymer structures is a cornerstone of modern polymer synthesis, offering a high degree of control over the final architecture. Thiol-ene chemistry, a photo- or radical-initiated reaction between a thiol and an alkene, is a prominent example of a highly efficient and orthogonal "click" reaction. This method allows for the formation of diverse polymer structures, including linear polymers, crosslinked networks, and dendrimers.

However, a comprehensive search of scientific databases yields no studies that have specifically utilized this compound in thiol-ene or other polymerization reactions. Consequently, there are no available data on its reactivity ratios, the kinetics of its incorporation into polymer chains, or the specific properties of polymers that would result from its use.

Table 1: Hypothetical Polymer Architectures Incorporating this compound Moieties

| Polymer Architecture | Potential Synthetic Route | Anticipated Properties (Speculative) |

| Linear Thioether Polymer | Thiol-ene step-growth polymerization with a diene monomer | Increased flexibility and solubility due to ethoxy groups. |

| Crosslinked Network | Thiol-ene reaction with a multifunctional alkene | Potential for creating soft, elastomeric materials. |

| Polymer Brush | Grafting-to or grafting-from via thiol-ene chemistry | Surface modification to alter wettability and biocompatibility. |

Note: The information in this table is purely hypothetical and is not based on experimental results for this compound.

Applications of this compound in Functional Materials

Functional materials are designed to possess specific properties or to respond to external stimuli. The incorporation of specific chemical moieties is key to achieving these functionalities. While thiols, in general, are used to impart properties such as adhesion, self-healing, and responsiveness to redox stimuli, there is no literature describing the application of this compound for these or any other purposes in the context of functional materials.

Potential, yet unproven, applications could include its use as a building block for:

Self-healing polymers: The reversible nature of disulfide bonds, which can be formed from thiols, is a common mechanism for creating self-healing materials.

Adhesive materials: Thiol groups are known to exhibit good adhesion to metal surfaces.

Functional coatings: The diethoxy groups might influence the solubility and surface energy of coatings.

Without dedicated research, these potential applications remain theoretical.

Fabrication of Novel Composites Incorporating this compound Derived Moieties

Composite materials, which consist of a matrix and a reinforcement phase, can be enhanced by modifying the interface between these two components. Thiols are sometimes used as coupling agents to improve the adhesion between organic polymers and inorganic fillers.

There are no published studies on the use of this compound in the fabrication of composite materials. Therefore, no data exists on its effectiveness as a coupling agent, its impact on the mechanical or thermal properties of composites, or the nature of the interface it might create with various filler materials.

Table 2: Potential Components for Novel Composites with this compound (Theoretical)

| Matrix Material | Reinforcement/Filler | Potential Role of this compound Moiety |

| Epoxy Resin | Silica Nanoparticles | Interfacial modifier to improve dispersion and bonding. |

| Poly(methyl methacrylate) | Carbon Nanotubes | Surface functionalization to enhance load transfer. |

| Polyurethane | Glass Fibers | Sizing agent to promote adhesion between fiber and matrix. |

Note: This table presents theoretical combinations and roles for this compound in composite materials, for which no experimental validation has been found in the existing literature.

Environmental Aspects of 2,2 Diethoxyethanethiol and Its Derivatives Academic Focus on Chemical Transformations

Biotransformation and Biodegradation Studies of 2,2-Diethoxyethanethiol by Microorganisms

While no specific studies on the biodegradation of this compound have been identified, the metabolism of related organosulfur and ethoxylated compounds by microorganisms has been documented. nih.gov It is plausible that microorganisms can utilize this compound as a source of carbon and sulfur. acs.org

Biotransformation of the Thiol Group:

Microorganisms possess enzymatic machinery capable of metabolizing thiols. nih.gov A common initial step is the oxidation of the thiol group. This can be followed by cleavage of the carbon-sulfur bond, releasing sulfur which can be assimilated by the microorganisms. Bacteria from genera such as Pseudomonas are known to degrade a variety of organic sulfur compounds. nih.gov

Biodegradation of the Diethoxy Structure:

The biodegradation of ethoxylated compounds, such as alcohol ethoxylates, has been extensively studied. researcher.lifeexxonmobilchemical.com Two primary pathways are recognized:

Central Fission: This involves the cleavage of the molecule at the ether linkage, separating the alkyl and ethoxylate portions. In the case of this compound, this could lead to the formation of polyethylene (B3416737) glycol (PEG)-like structures and a sulfur-containing alkyl chain. nih.govresearcher.life

Omega-Oxidation: This pathway involves the oxidation of the terminal ethoxy group, followed by a stepwise shortening of the ethoxylate chain. nih.gov

The biodegradability of such compounds can be influenced by factors like the degree of branching in the alkyl chain and the length of the ethoxylate chain. exxonmobilchemical.com Given its relatively simple structure, it is anticipated that this compound would be susceptible to microbial degradation.

| Microorganism Genus (Example) | Potential Metabolic Action on Analogous Compounds | Potential Transformation of this compound |

| Pseudomonas | Cleavage of C-S bonds in organosulfur compounds. nih.gov | Mineralization of the thiol group. |

| Enterobacter | Biodegradation of alcohol ethoxylates. nih.gov | Cleavage and metabolism of the diethoxy group. |

| Geobacter | Turnover of low-molecular-mass thiols. nih.gov | Transformation of the thiol moiety. |

This table provides examples of microorganisms known to degrade related compound classes and their hypothetical action on this compound.

Analytical Detection and Monitoring Methodologies for Environmental Traces of this compound

The detection and quantification of trace levels of volatile sulfur compounds in environmental matrices like water, air, and soil typically require sensitive and selective analytical methods. nih.govresearchgate.net

Sample Preparation and Pre-concentration:

Due to the expected volatility and likely low concentrations of this compound in the environment, a pre-concentration step is often necessary.

For Water Samples: Purge-and-trap and headspace solid-phase microextraction (HS-SPME) are common techniques for extracting volatile organic sulfur compounds from water. mdpi.com

For Air Samples: Air samples can be collected in specialized canisters (e.g., fused silica-lined) or by drawing air through sorbent tubes (e.g., Tenax), followed by thermal desorption. iastate.eduresearchgate.net

For Soil and Sediment Samples: Headspace analysis or solvent extraction followed by a clean-up step would likely be employed to isolate the compound from the complex matrix.

Instrumental Analysis:

Gas chromatography (GC) is the preferred technique for separating volatile sulfur compounds. nih.gov

Detection: A mass spectrometer (MS) is the most powerful detector, providing both quantification and structural confirmation. nih.govresearchgate.net For enhanced selectivity and sensitivity for sulfur compounds, a sulfur-specific detector like a pulsed flame photometric detector (PFPD) or a sulfur chemiluminescence detector (SCD) could be used in conjunction with or as an alternative to MS. iastate.edu

High-performance liquid chromatography (HPLC) could also be a viable method, particularly after a derivatization step. Thiol-specific derivatizing agents can be used to create a derivative that is more easily detectable by UV or fluorescence detectors. nih.gov

| Technique | Sample Matrix | Purpose | Typical Detection Limit Range (for analogous compounds) |

| HS-SPME-GC-MS | Water | Extraction, Separation, and Identification | ng/L to µg/L researchgate.netmdpi.com |

| Canister Sampling-GC-PFPD/MS | Air | Collection, Separation, and Quantification | pg S to ng S iastate.edu |

| Sorbent Tube-Thermal Desorption-GC-MS | Air | Concentration, Separation, and Identification | ng/m³ to µg/m³ |

| HPLC with Derivatization | Water | Separation and Quantification | pM to nM |

This table summarizes common analytical methodologies used for volatile sulfur compounds and their potential application for monitoring this compound, with illustrative detection limits for similar analytes.

Emerging Research Avenues and Future Perspectives for 2,2 Diethoxyethanethiol

Integration of 2,2-Diethoxyethanethiol into Flow Chemistry Systems

The incorporation of this compound into continuous flow chemistry systems presents a promising area for investigation. Flow chemistry offers numerous advantages over traditional batch processing, including enhanced safety, improved reaction control, and scalability. The application of flow chemistry has been successfully demonstrated in various areas of glycochemistry, such as glycosylation reactions and the synthesis of C-glycosides. nih.gov

The tandem Wittig-Michael reaction, for instance, has been effectively carried out in continuous flow to produce 2-(C-glycosyl)acetates from pyranoses. nih.gov This suggests that reactions involving the thiol group of this compound, such as thiol-ene or thiol-yne "click" reactions, could be efficiently conducted and optimized using flow technology. The precise control over reaction parameters like temperature, pressure, and residence time in a flow reactor could lead to higher yields and purities of the desired products.

Potential Advantages of Flow Synthesis with this compound:

| Parameter | Potential Advantage |

| Reaction Time | Significant reduction compared to batch processes. |

| Yield & Purity | Improved due to precise control over reaction conditions. |

| Safety | Enhanced handling of potentially reactive intermediates. |

| Scalability | Facile transition from laboratory to industrial scale. |

Exploration of Novel Catalytic Systems for Reactions Involving this compound

The development of novel catalytic systems is crucial for unlocking the full synthetic potential of this compound. Catalysis plays a central role in modern chemistry by improving reaction rates, enhancing selectivity, and enabling the use of greener reaction conditions. mdpi.com For reactions involving thiols, various catalytic approaches can be envisioned.

For instance, in the context of multicomponent reactions (MCRs), which are efficient processes that combine three or more reactants in a single step, catalysis is essential for controlling the reaction pathway and minimizing the formation of byproducts. mdpi.com The development of catalysts that can selectively activate the thiol group of this compound in the presence of its acetal (B89532) functionality would be a significant advancement. This could involve the use of transition metal catalysts, organocatalysts, or even biocatalysts to achieve specific transformations with high efficiency and selectivity.

Design of Next-Generation Reagents and Building Blocks Based on this compound

The unique bifunctional nature of this compound makes it an attractive scaffold for the design of novel reagents and building blocks for organic synthesis. Thiols are versatile functional groups that can participate in a wide range of chemical transformations. youtube.com The presence of the diethoxyacetal group provides a protected aldehyde functionality that can be deprotected under specific conditions to reveal a reactive carbonyl group.

This "masked" functionality allows for sequential reactions, where the thiol group can be modified first, followed by the deprotection and subsequent reaction of the aldehyde. This strategy is valuable in the synthesis of complex molecules. For example, thiol-terminated polymers can be prepared and used as building blocks for creating multiblock copolymers with controlled properties. researchgate.net Similarly, this compound could be used to synthesize specialized monomers for polymerization or as a precursor for creating functionalized nanoparticles and surfaces.

Examples of Potential Building Blocks Derived from this compound:

| Building Block | Potential Application |

| Thiol-functionalized monomers | Synthesis of specialty polymers. |

| Bicyclic compounds | Scaffolds for drug discovery. |

| Heterocyclic compounds | Synthesis of biologically active molecules. nih.gov |

Interdisciplinary Research Incorporating this compound

The potential applications of this compound extend beyond traditional organic synthesis and into interdisciplinary fields such as materials science and medicinal chemistry. Materials science is an interdisciplinary field that investigates the relationships between the structure, properties, and processing of materials. wikipedia.org The thiol group of this compound can be used to anchor the molecule to metal surfaces, such as gold, to form self-assembled monolayers (SAMs). The acetal group could then be modified to introduce other functionalities, leading to the development of novel sensors, electronic devices, or biocompatible coatings.

In medicinal chemistry, the incorporation of sulfur-containing fragments into drug candidates is a common strategy to modulate their physicochemical properties and biological activity. The unique combination of a thiol and a protected aldehyde in this compound could be exploited in the design of new therapeutic agents or drug delivery systems.

The exploration of this compound in these and other emerging research areas holds the promise of new scientific discoveries and technological advancements.

Q & A

Q. What established synthetic routes are available for 2,2-Diethoxyethanethiol in laboratory settings?

Methodological Answer: The synthesis typically involves nucleophilic substitution reactions. For example, reacting 2,2-diethoxyethyl halides with a thiolate nucleophile (e.g., NaSH) under basic conditions (e.g., NaOH in ethanol). Reaction optimization may include controlling temperature (40–60°C) and stoichiometry to minimize disulfide byproducts. Purification via fractional distillation or column chromatography is recommended. Analogous methods for structurally related thiols highlight the use of alkyl halides and base catalysis .

Table 1 : Common Reaction Pathways for Thiol Derivatives (Adapted from )

| Reaction Type | Reagents/Conditions | Key Considerations |

|---|---|---|

| Substitution | Alkyl halides, base | Monitor pH to avoid oxidation |

| Oxidation | H₂O₂, I₂ | Controlled stoichiometry |

Q. How can researchers purify this compound to achieve >95% purity?

Methodological Answer: Post-synthesis purification often involves vacuum distillation (boiling point ~150–160°C) or silica gel chromatography using hexane/ethyl acetate gradients. Analytical techniques like GC-MS or HPLC should confirm purity. For oxygen-sensitive thiols, perform purification under inert gas (N₂/Ar) to prevent oxidation to disulfides .

Q. What spectroscopic methods are most effective for characterizing this compound?

Methodological Answer:

- ¹H/¹³C NMR : Identify ethoxy (δ 1.2–1.4 ppm for CH₃, δ 3.4–3.7 ppm for OCH₂) and thiol (δ 1.6–2.0 ppm for SH) groups.

- IR Spectroscopy : Confirm S-H stretch (~2550 cm⁻¹) and C-O-C ether vibrations (~1100 cm⁻¹).

- Mass Spectrometry : Molecular ion peak (m/z ~162 for C₆H₁₄O₂S) and fragmentation patterns validate structure .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported reaction yields for this compound synthesis?

Methodological Answer: Systematic analysis of variables (e.g., solvent polarity, base strength, temperature) using Design of Experiments (DoE) is critical. For example, compare yields in polar aprotic (DMF) vs. protic (ethanol) solvents. Contradictions may arise from trace moisture (promoting oxidation) or impurities in starting materials. Validate results with kinetic studies (e.g., in situ FTIR monitoring) .

Q. What catalytic systems enhance the regioselectivity of this compound in asymmetric synthesis?

Methodological Answer: Transition-metal catalysts (e.g., Pd/Cu) or organocatalysts (e.g., thioureas) can direct regioselectivity in cross-coupling reactions. For instance, Pd-mediated allylic substitutions with thiols show high enantiomeric excess (ee >90%) under optimized conditions. Computational modeling (DFT) aids in predicting reactive intermediates .

Q. How does the electronic effect of the ethoxy group influence the nucleophilicity of this compound?

Methodological Answer: The electron-donating ethoxy groups increase electron density at the sulfur atom, enhancing nucleophilicity. Compare reactivity with non-ethoxy analogs (e.g., ethanethiol) in SN₂ reactions using kinetic assays. Hammett substituent constants (σ) quantify electronic effects, with σ ≈ -0.1 for ethoxy groups .

Q. What degradation pathways occur under oxidative conditions, and how can they be mitigated?

Methodological Answer: Oxidation forms disulfides (R-S-S-R), detectable via LC-MS. Stabilize the thiol by adding radical scavengers (e.g., BHT) or storing under argon at -20°C. Accelerated aging studies (40°C, 75% RH) coupled with kinetic modeling predict shelf-life .

Methodological Best Practices

Q. What are the recommended storage conditions to preserve this compound stability?

Methodological Answer: Store in amber vials under inert gas (Ar) at -20°C. Avoid exposure to light, moisture, or oxidizing agents. Periodic purity checks via TLC or NMR ensure integrity. For long-term storage, add molecular sieves (3Å) to absorb moisture .

Q. How can computational tools predict the reactivity of this compound in novel reactions?

Methodological Answer: Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model transition states and reaction energetics. Databases like Reaxys or PubChem provide experimental data for benchmarking. Molecular dynamics simulations predict solvation effects in different solvents .

Data Contradiction Analysis

Q. Why do studies report conflicting solubility profiles for this compound?

Methodological Answer: Discrepancies may arise from impurities (e.g., disulfides) or solvent batch variability. Reproduce solubility tests in rigorously dried solvents (e.g., DCM, THF) using Karl Fischer titration to confirm H₂O content. Phase diagrams constructed via cloud-point measurements clarify temperature-dependent solubility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.